molecular formula C24H22N2O2S2 B11645843 3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B11645843
M. Wt: 434.6 g/mol
InChI Key: QOYCHTXDYJFLOX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves multi-step organic reactions One common approach is to start with the cyclopentathieno[2,3-D]pyrimidin-4-one core, which can be synthesized through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the thieno[2,3-D]pyrimidin core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The specific pathways involved can vary based on the biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-4H-pyrimidin-4-one: Lacks the cyclopentathieno core, which may affect its biological activity.

    3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-thieno[2,3-D]pyrimidin-4-one: Similar structure but without the cyclopenta ring, which may influence its chemical reactivity.

Uniqueness

The uniqueness of 3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one lies in its complex structure, which combines multiple functional groups and rings. This complexity can lead to unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N2O2S2

Molecular Weight

434.6 g/mol

IUPAC Name

11-(4-methoxyphenyl)-10-(2-phenylethylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C24H22N2O2S2/c1-28-18-12-10-17(11-13-18)26-23(27)21-19-8-5-9-20(19)30-22(21)25-24(26)29-15-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3

InChI Key

QOYCHTXDYJFLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC5

Origin of Product

United States

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